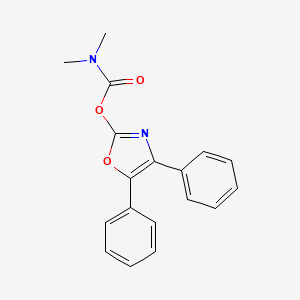

4,5-Diphenyloxazol-2-yl dimethylcarbamate

Description

4,5-Diphenyloxazol-2-yl dimethylcarbamate is a heterocyclic compound featuring a central oxazole ring substituted with two phenyl groups at the 4- and 5-positions. The oxazole core is further functionalized with a dimethylcarbamate group at the 2-position. This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic phenyl groups and carbamate moiety, which influences solubility and metabolic stability.

Properties

IUPAC Name |

(4,5-diphenyl-1,3-oxazol-2-yl) N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-20(2)18(21)23-17-19-15(13-9-5-3-6-10-13)16(22-17)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOBSHGADJDYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,5-Diphenyloxazol-2-yl dimethylcarbamate typically involves the reaction of 4,5-diphenyloxazole with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

4,5-Diphenyloxazol-2-yl dimethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the dimethylcarbamate group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4,5-diphenyloxazole and dimethylamine.

Scientific Research Applications

4,5-Diphenyloxazol-2-yl dimethylcarbamate is widely used in scientific research due to its unique properties:

Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Fluorescence Labeling: It is used as a fluorescent label in biochemical assays and imaging techniques.

Mechanism of Action

The mechanism of action of 4,5-Diphenyloxazol-2-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways depend on the specific application and target of the compound .

Comparison with Similar Compounds

Functional Group Variations

A. Oxaprozin (3-(4,5-Diphenyloxazol-2-yl)propanoic acid)

- Structure: Shares the 4,5-diphenyloxazole core but replaces the dimethylcarbamate with a propanoic acid group.

- Properties: Solubility: Sparingly soluble in methanol/ethanol, insoluble in water due to the carboxylic acid’s polarity . Stability: Light-sensitive, requiring protective storage . Application: Clinically used as a nonsteroidal anti-inflammatory drug (NSAID), leveraging the carboxylic acid’s ability to inhibit cyclooxygenase enzymes .

B. Methyl 3-(4,5-Diphenyloxazol-2-yl)propanoate

C. Thiazolylmethylcarbamate Analogs

- Structure : Replace oxazole with thiazole (sulfur instead of oxygen) and feature complex carbamate substituents (e.g., hydroperoxypropan-2-yl groups).

- Biological Activity: Ureido and hydroperoxy groups may confer redox activity or protease resistance, as seen in antiviral or anticancer scaffolds .

Stability and Reactivity

- Carbamates vs. Esters: Dimethylcarbamate in the target compound offers greater hydrolytic stability compared to esters (e.g., methyl propanoate in ), which are prone to enzymatic cleavage .

- Light Sensitivity : Unlike oxaprozin, 4,5-diphenyloxazol-2-yl dimethylcarbamate’s stability under light remains unstudied but may require evaluation given structural similarities .

Biological Activity

4,5-Diphenyloxazol-2-yl dimethylcarbamate (CAS No. 67322-93-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its oxazole ring structure, which contributes to its unique chemical properties. The compound has been studied for its potential applications in pharmacology, particularly in the context of enzyme inhibition and anti-cancer activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound acts as an inhibitor of specific enzymes, notably kinases involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt processes such as cell proliferation and survival, making it a candidate for cancer therapeutics.

Biological Activities

-

Anticancer Activity :

- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways.

-

Enzyme Inhibition :

- The compound has been identified as a potent inhibitor of several kinases, including those involved in the MAPK signaling pathway. This inhibition can lead to reduced tumor growth and metastasis.

-

Antimicrobial Properties :

- Preliminary research indicates that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are required to confirm these effects.

Case Studies

-

Cytotoxicity Assay :

- A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.

-

Kinase Inhibition Studies :

- In vitro assays showed that this compound effectively inhibited the activity of ERK1/2 kinases with an IC50 value of 12 µM. This inhibition correlated with decreased phosphorylation of downstream targets involved in cell cycle regulation.

Data Table: Summary of Biological Activities

| Biological Activity | Effect | IC50 Value (µM) | Cell Line/Target |

|---|---|---|---|

| Anticancer | Induces apoptosis | 15 | MCF-7 (breast cancer) |

| Kinase Inhibition | Inhibits ERK1/2 | 12 | In vitro kinase assay |

| Antimicrobial | Inhibitory effect on bacteria | TBD | Various bacterial strains |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.